SR-B1 Inhibition: ITX5061 IC50 0.77 μM vs. BLT-1 IC50 60 nM with Distinct Safety Profiles
ITX5061 inhibits mouse SR-B1 overexpressed in CHO cells with an IC50 of 0.77 μM, as assessed by [3H]cholesteryl ester uptake . The selective SR-B1 inhibitor BLT-1 displays higher potency in the same assay system (IC50 60 nM for DiI-HDL uptake and 110 nM for [3H]CE-HDL uptake in ldlA[mSR-BI] cells) . However, BLT-1 is a thiosemicarbazone copper chelator that induces severe developmental toxicity in zebrafish (twisted notochord, brain ventricle enlargement, absence of melanisation) at concentrations used for SR-B1 inhibition [1]. ITX5061 lacks this copper-chelating property and has demonstrated clinical tolerability in Phase I/II trials [2]. For applications requiring SR-B1 blockade without confounding metal chelation effects, ITX5061 is the preferable tool compound.
| Evidence Dimension | SR-B1 inhibition potency (IC50) and off-target toxicity |
|---|---|
| Target Compound Data | IC50 = 0.77 μM (CHO cells overexpressing mouse SR-B1); no copper-chelating toxicity reported; well tolerated in clinical trials |
| Comparator Or Baseline | BLT-1: IC50 = 60 nM (DiI-HDL uptake) and 110 nM ([3H]CE-HDL uptake) in ldlA[mSR-BI] cells; induces copper-dependent developmental toxicity in zebrafish |
| Quantified Difference | BLT-1 is ~8-13 fold more potent in vitro but exhibits significant off-target toxicity absent in ITX5061 |
| Conditions | CHO cells overexpressing mouse SR-B1 (ITX5061); ldlA[mSR-BI] cells (BLT-1); zebrafish embryo developmental assay |
Why This Matters
Researchers requiring SR-B1 inhibition without copper-chelation artifacts or developmental toxicity should select ITX5061 over BLT-1.
- [1] Raldúa D, et al. BLT-1, a specific inhibitor of the HDL receptor SR-BI, induces a copper-dependent phenotype during zebrafish development. Toxicol Lett. 2007 Dec 10;175(1-3):1-7. doi:10.1016/j.toxlet.2007.08.007. PMID: 17890024. View Source
- [2] Rowe IA, et al. Effect of scavenger receptor class B type I antagonist ITX5061 in patients with hepatitis C virus infection undergoing liver transplantation. Liver Transpl. 2016 Mar;22(3):287-97. (ITX5061 was well tolerated). View Source
